molecular formula C18H18O4 B058468 1,4-Bis(3-formylphenoxy)butane CAS No. 121799-26-6

1,4-Bis(3-formylphenoxy)butane

Cat. No.: B058468
CAS No.: 121799-26-6
M. Wt: 298.3 g/mol
InChI Key: DPWLMAHEZCLAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(3-formylphenoxy)butane is an organic compound with the molecular formula C18H18O4 It is a bifunctional molecule containing two formyl groups attached to phenoxy groups, which are further connected by a butane linker

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(3-formylphenoxy)butane can be synthesized through the reaction of 1,4-dibromobutane with 3-hydroxybenzaldehyde in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 3-hydroxybenzaldehyde displace the bromine atoms on 1,4-dibromobutane, forming the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-formylphenoxy)butane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Condensation: Primary amines or hydrazines in the presence of a catalytic amount of acid or base.

Major Products Formed

    Oxidation: 1,4-Bis(3-carboxyphenoxy)butane.

    Reduction: 1,4-Bis(3-hydroxyphenoxy)butane.

    Condensation: Corresponding imines or hydrazones.

Mechanism of Action

The mechanism of action of 1,4-Bis(3-formylphenoxy)butane depends on its specific application. For instance, when used as a fluorescent probe for metal ion detection, the compound forms a complex with the target ion, leading to a change in its photophysical properties. This interaction can be monitored using fluorescence spectroscopy, providing a sensitive and selective method for detecting metal ions .

Comparison with Similar Compounds

1,4-Bis(3-formylphenoxy)butane can be compared with other similar compounds, such as:

Properties

CAS No.

121799-26-6

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

3-[4-(3-formylphenoxy)butoxy]benzaldehyde

InChI

InChI=1S/C18H18O4/c19-13-15-5-3-7-17(11-15)21-9-1-2-10-22-18-8-4-6-16(12-18)14-20/h3-8,11-14H,1-2,9-10H2

InChI Key

DPWLMAHEZCLAJY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O

Canonical SMILES

C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O

Synonyms

1,4-BIS(3-FORMYLPHENOXY)BUTANE

Origin of Product

United States

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